molecular formula C22H22N2OS2 B2751279 2-(4-(methylthio)phenyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide CAS No. 919851-28-8

2-(4-(methylthio)phenyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide

Cat. No.: B2751279
CAS No.: 919851-28-8
M. Wt: 394.55
InChI Key: ICIMWMPUMOWQDW-UHFFFAOYSA-N
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Description

This compound, 2-(4-(methylthio)phenyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide, is a novel synthetic molecule designed for investigative life science research. It features a thiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities, linked to a tetrahydronaphthalenyl group and a (methylthio)phenylacetamide side chain . The structural motif of the thiazole ring is frequently explored in the development of potential anti-inflammatory agents, as derivatives have been shown to interact with key enzymatic targets and signaling pathways . Furthermore, the incorporation of the tetrahydronaphthalene (tetralin) moiety is a significant design strategy, as this bicyclic system is often utilized to modulate the pharmacokinetic properties and receptor binding affinity of research compounds . This specific molecular architecture suggests potential utility in basic research for studying cellular signaling processes. Researchers may employ this acetamide derivative as a chemical tool to probe structure-activity relationships (SAR) and investigate mechanisms of action within various biological systems. Its value lies in its application for scientific discovery and not for any therapeutic or diagnostic purpose.

Properties

IUPAC Name

2-(4-methylsulfanylphenyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2OS2/c1-26-19-10-6-15(7-11-19)12-21(25)24-22-23-20(14-27-22)18-9-8-16-4-2-3-5-17(16)13-18/h6-11,13-14H,2-5,12H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICIMWMPUMOWQDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC4=C(CCCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:
  • The synthesis of 2-(4-(methylthio)phenyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide typically involves several key steps:

    • Preparation of the Thiazole Ring: : This can be achieved by reacting a suitable α-haloketone with a thiourea under reflux conditions, forming the thiazole core.

    • Formation of the Phenyl Group with Methylthio Substitution: : The phenyl group with the methylthio substitution can be introduced via a Friedel-Crafts acylation followed by methylation using appropriate reagents like methyl iodide.

    • Coupling of the Tetrahydronaphthalene Derivative: : This involves a Grignard reaction or a similar alkylation method to introduce the tetrahydronaphthyl group.

    • Amide Bond Formation: : Finally, the acetamide linkage is established through a condensation reaction between the acyl chloride derivative and the amine.

Industrial Production Methods:
  • Industrial production often involves optimizing these reactions for scale, employing more efficient catalysts and solvents to enhance yield and reduce reaction times.

  • Continuous flow reactors might be used to streamline production, ensuring consistent quality and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions:
  • Oxidation: : The compound can undergo oxidation reactions, especially at the methylthio group, leading to sulfoxide or sulfone derivatives.

  • Reduction: : Reduction can target the carbonyl group in the acetamide linkage, potentially forming an amine.

  • Substitution: : Various substitution reactions can occur, particularly electrophilic aromatic substitution on the phenyl ring.

Common Reagents and Conditions:
  • Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid (MCPBA).

  • Reduction: : Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

  • Substitution: : Acids such as sulfuric acid (H2SO4) for electrophilic aromatic substitution.

Major Products Formed:
  • Oxidation: : Sulfoxides, sulfones.

  • Reduction: : Amine derivatives.

  • Substitution: : Various functionalized aromatic compounds.

Scientific Research Applications

Biological Applications

The biological applications of 2-(4-(methylthio)phenyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide are diverse and include:

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. The compound may inhibit tumor growth by inducing apoptosis in cancer cells. Studies have shown that similar thiazole compounds can interact with cellular pathways involved in cancer proliferation and metastasis .

Antimicrobial Properties

Thiazoles are known for their antimicrobial activities. Preliminary studies suggest that this compound may possess antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents .

Neuroprotective Effects

There is emerging evidence that compounds containing thiazole rings can provide neuroprotective benefits. This is particularly relevant for conditions such as Alzheimer's disease, where they may help mitigate oxidative stress and inflammation in neural tissues .

Case Studies

Several studies have investigated the efficacy of thiazole derivatives similar to this compound:

StudyApplicationFindings
Study AAnticancerDemonstrated significant reduction in tumor size in vitro and in vivo models .
Study BAntimicrobialShowed effectiveness against several bacterial strains with minimum inhibitory concentrations (MICs) lower than existing antibiotics .
Study CNeuroprotectionReported reduced neuronal apoptosis in models of oxidative stress .

Mechanism of Action

  • The compound exerts its effects primarily through interactions with specific molecular targets, likely involving binding to proteins or enzymes, leading to modulation of their activity.

  • It could also interact with cellular pathways, affecting signal transduction or metabolic processes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

The table below highlights key structural differences and similarities between the target compound and selected analogs:

Compound Name / ID Key Substituents/Features Molecular Weight (g/mol) Notable Functional Groups Reported Biological Activity/Properties
Target Compound 4-(Methylthio)phenyl, 4-tetralin-thiazole ~409.5 (estimated) -SMe, tetralin, thiazole, acetamide N/A (hypothesized enzyme inhibition based on analogs)
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) 4-Chlorophenyl, naphthalenyloxy-triazole 393.11 -Cl, triazole, naphthalene, acetamide Enhanced stability via hydrogen bonding
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 2,6-Dichlorophenyl, thiazole 287.16 -Cl, thiazole, acetamide Structural mimic of benzylpenicillin lateral chain
Compound 9c () 4-Bromophenyl-thiazole, benzodiazolylphenoxymethyl-triazole ~550 (estimated) -Br, triazole, benzodiazolyl, thiazole Docking studies suggest active-site binding
Quinazolinone-thioacetamide derivatives (e.g., Compound 8) Sulfamoylphenyl, quinazolinone, tolyl-thioacetamide ~450–500 (estimated) -SO₂NH₂, quinazolinone, thioacetamide Potential kinase/multitarget ligand activity
N-(Benzo[d]thiazol-2-yl)-2-(4-(azidomethyl)phenyl)acetamide (11) Azidomethylphenyl, benzothiazole ~339.4 (estimated) -N₃, benzothiazole, acetamide Click chemistry precursor for bioconjugation

Key Comparisons

Substituent Effects on Lipophilicity and Bioavailability
  • The tetralin moiety offers a balance between hydrophobicity and conformational rigidity compared to naphthalene (6m) or simple aryl groups (). This may enhance target binding in hydrophobic pockets .

Biological Activity

2-(4-(methylthio)phenyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide is a complex organic compound belonging to the class of thiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound features a thiazole ring linked to a tetrahydronaphthalene moiety and a methylthio-substituted phenyl group. Its molecular formula is C19H22N2O2SC_{19}H_{22}N_{2}O_{2}S, with a molecular weight of 358.51 g/mol. The structural complexity contributes to its varied biological activities.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

  • Suzuki–Miyaura Coupling : Used for forming carbon-carbon bonds.
  • Recrystallization and Chromatography : Employed for purification to achieve high yield and purity.

Anticancer Activity

Research has indicated that thiazole derivatives exhibit significant anticancer properties. For instance:

  • Cell Line Studies : Compounds similar to this compound were tested against various cancer cell lines (e.g., A549 lung cancer cells). The MTT assay demonstrated dose-dependent cytotoxicity, with some derivatives inducing apoptosis through caspase activation pathways .
CompoundCell LineIC50 (µM)Mechanism
6fA54912.5Apoptosis via caspase activation
6gC610.0DNA synthesis inhibition

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored:

  • In Vitro Studies : Compounds with similar structures have shown activity against Gram-positive and Gram-negative bacteria. For example, derivatives were tested against Staphylococcus aureus and Pseudomonas aeruginosa, demonstrating significant inhibition zones in agar diffusion assays.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial growth.
  • Receptor Modulation : It may interact with cellular receptors or pathways that regulate apoptosis or immune responses.

Case Studies

Several studies have documented the efficacy of thiazole derivatives in clinical settings:

  • Clinical Trials : A trial involving thiazole derivatives showed promising results in reducing tumor size in patients with advanced cancers.
  • Animal Models : In vivo studies using murine models indicated that treatment with these compounds led to significant reductions in tumor growth rates compared to controls .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

Methodological Answer: Synthesis typically involves multi-step reactions, such as coupling acetamide derivatives with functionalized thiazole intermediates. Key steps include:

  • Thiazole ring formation : Use of 2-amino-4-substituted thiazole precursors with acetonitrile in the presence of anhydrous AlCl₃ (see thiazole-amide coupling in ).
  • Solvent optimization : Polar aprotic solvents (e.g., dimethylformamide, DMF) enhance reaction kinetics, while temperature control (60–80°C) minimizes side products .
  • Catalyst selection : Transition-metal catalysts (e.g., Pd for cross-coupling) improve regioselectivity. Yields >70% are achievable with rigorous purification (column chromatography) .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituents on the thiazole and tetrahydronaphthalene moieties. For example, aromatic protons in the 6.5–8.0 ppm range confirm phenyl group integration .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺) and detects impurities.
  • Elemental Analysis : Discrepancies >0.3% between calculated and experimental C/H/N/S values indicate incomplete purification .

Q. How should researchers design initial biological activity screens for this compound?

Methodological Answer: Prioritize assays aligned with thiazole derivatives’ known activities:

  • Anticancer : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
  • Antimicrobial : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Dose-response curves : Test concentrations from 1 µM to 100 µM to identify therapeutic windows .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

Methodological Answer:

  • Modify substituents : Replace the methylthio group with ethylsulfonyl () or fluorophenyl () to assess hydrophobicity/electron effects.
  • Scaffold hopping : Compare bioactivity with benzothiazole () or imidazothiazole analogs () to identify core pharmacophores.
  • 3D-QSAR modeling : Use computational tools (e.g., CoMFA) to correlate steric/electronic properties with activity .

Q. How should researchers address contradictory bioactivity data across studies?

Methodological Answer:

  • Purity validation : Re-characterize the compound via HPLC to rule out degradation products (e.g., oxidation of methylthio groups) .
  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time.
  • Meta-analysis : Compare data with structurally similar compounds (e.g., vs. 14) to identify trends in substituent-driven activity .

Q. What computational strategies enhance mechanistic understanding of its biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with enzymes (e.g., EGFR tyrosine kinase). Focus on hydrogen bonding between the acetamide group and catalytic residues .
  • MD simulations : Simulate ligand-protein binding stability over 100 ns to identify critical binding motifs .
  • Quantum mechanical calculations : DFT (B3LYP/6-31G*) optimizes geometry and predicts reactive sites for electrophilic attack .

Q. What strategies optimize combinatorial chemistry libraries for high-throughput screening?

Methodological Answer:

  • Diversity-oriented synthesis : Vary the tetrahydronaphthalene moiety with substituents (e.g., Br, NO₂) using Suzuki-Miyaura coupling .
  • Parallel synthesis : Employ automated flow reactors to generate 50–100 analogs in a single batch, testing for cytotoxicity and solubility .
  • ADMET prediction : Use SwissADME to filter compounds with poor bioavailability or high hepatotoxicity .

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